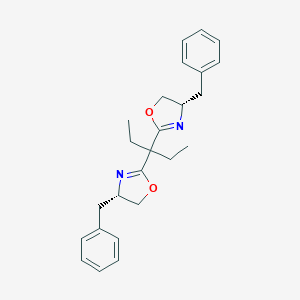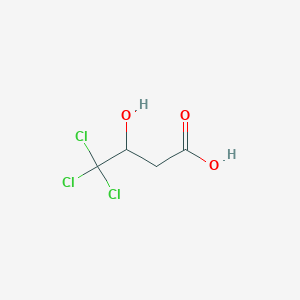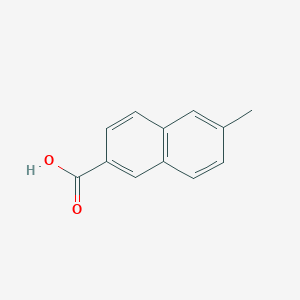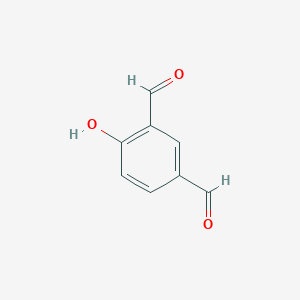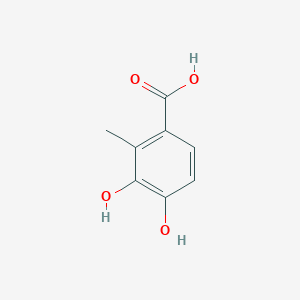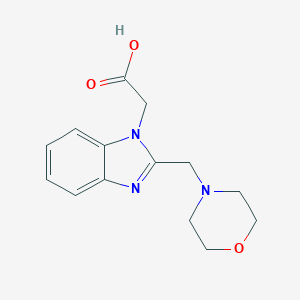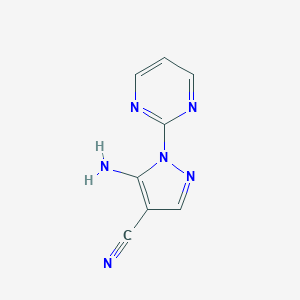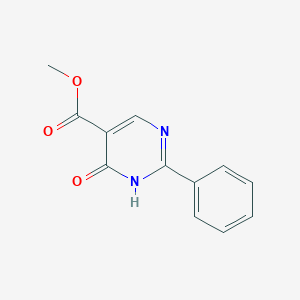
Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate” is a chemical compound with the molecular formula C12H10N2O3 . It is used in various chemical reactions and has several applications in the field of organic synthesis .
Synthesis Analysis
The synthesis of “Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate” and its derivatives has been a subject of research . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of “Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate” is determined by its molecular formula, C12H10N2O3 . Further analysis of its structure can be done using various spectroscopic techniques .
Chemical Reactions Analysis
“Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate” can participate in various chemical reactions. Pyrimidine compounds, including this one, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate” can be determined by its molecular weight and molecular formula, which are 230.223 and C12H10N2O3 respectively .
Applications De Recherche Scientifique
Antiviral Activity
Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate derivatives have shown potential in antiviral applications. For example, derivatives of 2,4-diaminopyrimidine have been observed to markedly inhibit retrovirus replication in cell culture. The 5-methyl derivative, in particular, exhibited significant inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, though it also demonstrated cytostatic effects (Hocková et al., 2003).
Antimicrobial Evaluation
Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate and its derivatives have been explored for antimicrobial properties. A series of tetrahydro-2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids derived from ethyl-1,2,3,4-tetrahydro-6-methyl/1,6-dimethyl-2-oxo-4-phenylpyrimidine-5-carboxylate demonstrated significant to moderate antibacterial activity and promising antifungal activity (Shastri, 2019).
Synthesis and Properties of Derivatives
The synthesis and properties of derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine have been studied. These derivatives have shown analgesic, antiinflammatory, and immunosuppressive activities (Malinka et al., 1989).
Lipid Peroxidation Studies
Studies on the lipid peroxidation product 4-hydroxy-2-nonenal (HNE), derived from the oxidation of polyunsaturated fatty acids, have provided insights into its reactivity, cytotoxicity, and interactions with cell signaling proteins. This research aids in understanding the biological effects of lipid peroxidation and the potential therapeutic targeting of HNE (Spickett, 2013).
Antifolate Properties
The synthesis and evaluation of antifolate properties of derivatives, including their potency in vitro against dihydrofolate reductase (DHFR) and cell growth inhibition, have been explored. This research provides a basis for the development of novel antifolate agents with potential applications in cancer therapy (Degraw et al., 1992).
Propriétés
IUPAC Name |
methyl 6-oxo-2-phenyl-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-12(16)9-7-13-10(14-11(9)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNRWAQJEHEOTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(NC1=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356129 |
Source


|
| Record name | Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | |
CAS RN |
887582-22-1 |
Source


|
| Record name | Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

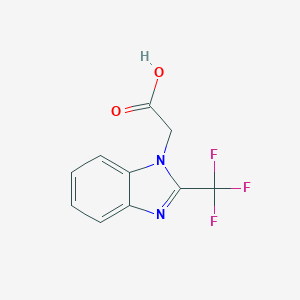
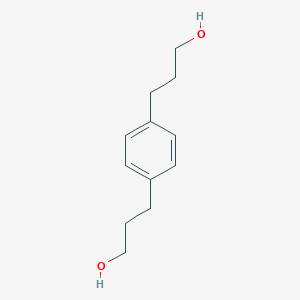
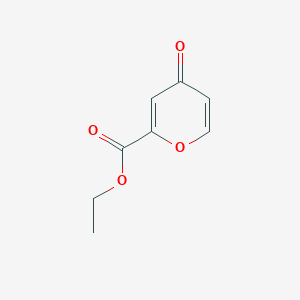
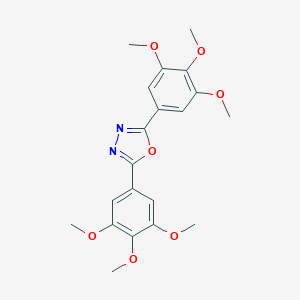
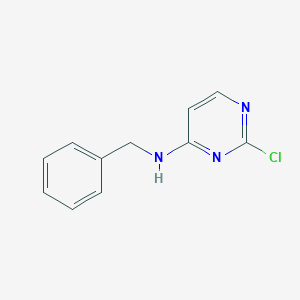
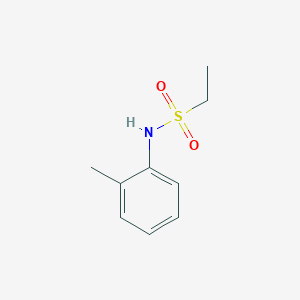
![2-[(Pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B183868.png)
